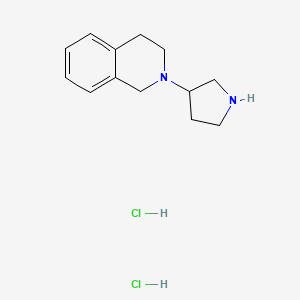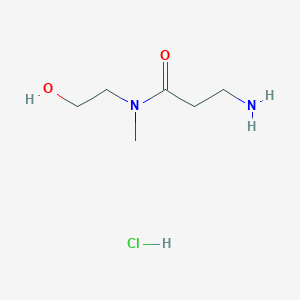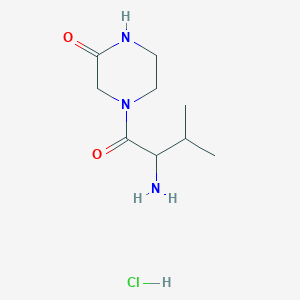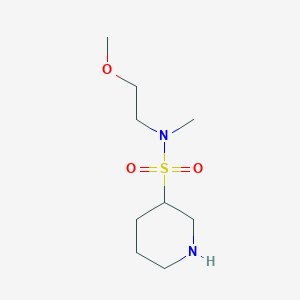
N-(2-甲氧基乙基)-N-甲基哌啶-3-磺酰胺
描述
N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide is a useful research compound. Its molecular formula is C9H20N2O3S and its molecular weight is 236.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
热敏性聚合物
“N-(2-甲氧基乙基)-N-甲基哌啶-3-磺酰胺”可用于合成热敏性聚合物。这些聚合物表现出较低的临界溶液温度 (LCST),并且可以在不同温度下改变其在水中的溶解度 。这种特性在创建对温度变化做出响应的智能材料方面特别有用,这些材料可应用于药物输送系统,其中聚合物响应身体温度释放药物。
水凝胶形成
该化合物形成水凝胶的能力使其在生物医学应用中具有价值,例如组织工程和伤口愈合。由该化合物制成的水凝胶可以提供潮湿的环境,促进愈合并充当细胞生长的支架 。
可控/活性聚合
该化合物可用于可控/活性聚合技术,例如可逆加成断裂链转移 (RAFT) 聚合 。这允许精确控制合成聚合物的分子量和结构,这对于创建具有特定性质的材料以用于目标应用至关重要。
嵌段共聚物合成
它作为单体用于合成嵌段共聚物。这些嵌段共聚物可以自组装成各种纳米结构,这在纳米技术和材料科学中具有潜在的应用 。
离子的溶剂化
在电化学领域,该化合物可用于研究离子的溶剂化,特别是锂离子。这与锂离子电池中电解质的开发有关 。
相变研究
该化合物独特的结构使研究人员能够研究聚合物中的相变。了解这些转变可以导致开发具有相变性质的新材料,这在热管理系统中很有用 。
表面活性剂样行为
凭借其两亲性结构,该化合物可以表现出表面活性剂样行为。这使其在创建乳液或作为各种工业过程中的稳定剂方面有用 。
生物偶联
最后,由于其反应性磺酰胺基团,它可用于生物偶联。这涉及将生物分子连接到聚合物,可用于生物传感器或作为靶向药物输送载体 。
作用机制
Target of Action
It’s worth noting that molecules with similar structures, such as antisense oligonucleotides, have been found to target rna . They do so by recognizing any sequence within RNA through complementary base pairing .
Mode of Action
These molecules regulate gene expression by recognizing cellular RNAs through single-stranded antisense oligonucleotides and duplex RNAs .
Biochemical Pathways
A study has shown that similar compounds can cause significant changes in the plasma levels of certain metabolites, indicating perturbations of energy metabolism, phospholipid metabolism, and fatty acid metabolism .
Pharmacokinetics
For instance, they have been found to be resistant to nuclease metabolism in both plasma and tissue .
Result of Action
Based on the effects of similar compounds, it can be inferred that it might have a significant impact on gene expression, potentially modulating protein production .
Action Environment
For instance, they need to cross cell membranes to reach their molecular targets .
属性
IUPAC Name |
N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-11(6-7-14-2)15(12,13)9-4-3-5-10-8-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJHLTRSCKULDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)S(=O)(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527160.png)

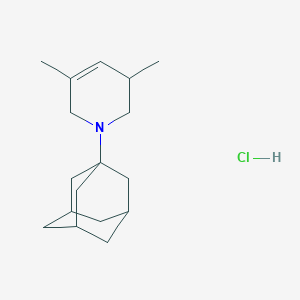
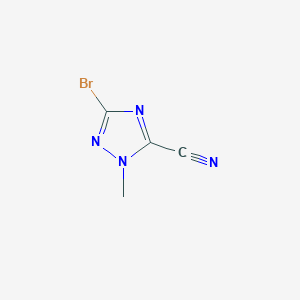

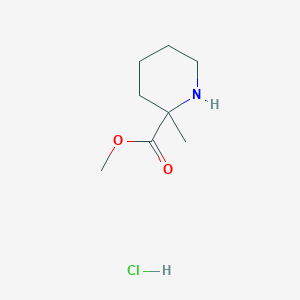


![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)
